Product packaging for Stearamide AMP(Cat. No.:CAS No. 36284-86-3)

Stearamide AMP

Cat. No.: B1610677
CAS No.: 36284-86-3
M. Wt: 355.6 g/mol
InChI Key: GTDHYNXLIKNVTJ-UHFFFAOYSA-N
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Description

Stearamide AMP, chemically identified as N-(2-Hydroxy-1,1-dimethylethyl)stearamide, is a versatile compound with significant research value for its dual functionality in surfactant-based formulations . Its primary applications are as a foam synergist and a viscosity-controlling agent . As a foam booster, it improves the quality of generated foam by enhancing key properties such as volume, texture, and stability, which is crucial for the development of products like shampoos and bath additives . Concurrently, its function as a viscosity controller allows researchers to precisely increase or decrease the viscosity of cosmetic products, enabling the tailoring of product consistency and feel . This combination of properties also contributes to its role as an emulsion stabilizer and pearlizing agent in various systems . From a mechanistic perspective, its surfactant nature allows it to interact at air-liquid and liquid-liquid interfaces, stabilizing foam bubbles and modifying the rheological properties of the continuous phase. Technically, it appears as white to cream flakes with a mild, fatty odor, is insoluble in water, and has a melting point of approximately 58°C . This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research and industrial development purposes. It must not be used for diagnostic, therapeutic, or personal consumer applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H45NO2 B1610677 Stearamide AMP CAS No. 36284-86-3

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)23-22(2,3)20-24/h24H,4-20H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDHYNXLIKNVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189825
Record name Stearamide AMP
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Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36284-86-3
Record name N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide
Source CAS Common Chemistry
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Record name Stearamide AMP
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Record name Stearamide AMP
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Record name STEARAMIDE AMP
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Synthetic Methodologies and Reaction Kinetics of Stearamide Amp

Established Synthesis Pathways

The formation of Stearamide AMP is primarily achieved through well-documented chemical synthesis routes. These methods are designed to be efficient and yield a high-purity product.

Condensation Amidation of Stearic Acid and 2-Amino-2-methyl-1-propanol (B13486) (AMP)

The most common industrial method for producing this compound is through the direct condensation amidation of stearic acid with 2-amino-2-methyl-1-propanol (AMP). This reaction involves the formation of an amide bond between the carboxyl group of stearic acid and the amino group of AMP, with the concurrent elimination of a water molecule.

The primary reactants for this synthesis are stearic acid, a long-chain saturated fatty acid, and 2-amino-2-methyl-1-propanol, a primary alkanolamine. The stoichiometry of the reactants is a critical parameter that influences the reaction yield and purity of the final product.

While an equimolar ratio is the theoretical basis for the reaction, in practice, an excess of the amine is often employed to drive the reaction towards completion and maximize the conversion of the fatty acid. rjwave.org Studies on similar alkanolamide syntheses provide insight into typical molar ratios. For instance, the reaction of fatty acids with diethanolamine (B148213) has been found to be effective at a molar ratio of 1:5.37 (fatty acid to amine). rjwave.org In other related amidation reactions, such as with ethanolamine, both equimolar ratios and 2:1 amine-to-acid ratios have been utilized, depending on the desired product characteristics. rspublication.comresearchgate.net

Table 1: Stoichiometric Ratios in Related Amidation Reactions

Reactants Molar Ratio (Acid:Amine) Reference
Mango Kernel Oil Fatty Acids & Diethanolamine 1:5.37 rjwave.org
Fatty Acids & Diethanolamine 1:2 rspublication.com
Stearic Acid & Ethanolamine 1:1 researchgate.netresearchgate.net
Stearic Acid & Urea 1:2 google.com

The condensation amidation reaction is typically conducted at elevated temperatures, generally ranging from 150°C to 220°C, to facilitate the dehydration process. To enhance the reaction rate, various catalytic systems can be employed.

Acid catalysts, such as p-toluenesulfonic acid, are known to improve reaction rates in amide synthesis. In some processes, the reaction is performed without a catalyst (thermal amidation), relying solely on high temperatures to drive the reaction. researchgate.net The reaction can also be optimized through specific temperature profiles. For example, a two-stage heating process, starting at a lower temperature (e.g., 100°C) before elevating to a higher temperature (e.g., 160°C), has been found effective for producing similar stearamide derivatives.

Table 2: Catalytic Systems and Conditions for Amidation

Catalyst Type Temperature Range Key Features Reference(s)
Acid Catalysts (e.g., p-toluenesulfonic acid) 150-220°C Promotes amide bond formation and water removal.
Sulfuric Acid 120-180°C Used in stoichiometric amidation of lanolin with monoethanolamine. rspublication.com
Heterogeneous Catalysts (e.g., Zeolites) ~180°C Investigated for direct amidation of fatty acids. researchgate.netresearchgate.net
Non-Catalytic (Thermal) 140-180°C Relies on high temperature for dehydration; conversion can be high but may require longer reaction times. researchgate.netijirset.com

The primary byproduct of the condensation amidation is water. However, side reactions can occur, particularly at higher temperatures, which may lead to the formation of other impurities like ester amides. researchgate.net

To obtain a high-purity product, the crude this compound must undergo purification. Common techniques include vacuum distillation or recrystallization to remove unreacted starting materials and byproducts. Analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify the purity of the synthesized compound. glycoscience.ru

Alternative Alkanolamide Synthetic Routes

In addition to direct condensation, other synthetic pathways exist for producing alkanolamides, driven by the search for more sustainable and efficient processes.

One significant alternative is enzymatic synthesis . This "green chemistry" approach utilizes lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), as biocatalysts. biorxiv.orgnih.gov Enzymatic amidation offers several advantages:

Milder Reaction Conditions : Reactions can be carried out at lower temperatures (e.g., 90°C) and atmospheric pressure, reducing energy consumption. nih.govmpob.gov.my

High Selectivity : Enzymes can form specific chemical bonds, leading to purer products with fewer byproducts. mpob.gov.my

Environmental Benefits : The process is more environmentally benign. nih.gov

The enzymatic route can proceed via direct condensation of the fatty acid and amine or through the aminolysis of a fatty acid ester. biorxiv.orgnih.gov The yield of enzymatic synthesis can be very high, reaching up to 95% with strategies like water removal to shift the reaction equilibrium. nih.gov

Another established route involves the reaction of fatty acid methyl esters (FAME) or triglycerides with alkanolamines. ijirset.commpob.gov.my This transamidation reaction is also typically conducted at high temperatures (140-160°C) and can be catalyzed. ijirset.comarpnjournals.org

Kinetics and Thermodynamics of Amidation Reactions

The efficiency of this compound synthesis is governed by the kinetics and thermodynamics of the amidation reaction. Amidation is fundamentally a reversible, equilibrium-limited process. acs.orgmdpi.com The forward reaction is the formation of the amide, while the reverse is hydrolysis.

The position of the equilibrium is critical. To achieve high conversion, byproducts such as water (in direct condensation) or methanol (B129727) (in transamidation from methyl esters) must be removed from the reaction mixture to shift the equilibrium toward the product side, in accordance with Le Chatelier's principle. acs.orgresearchgate.net This can be achieved through distillation or by operating under a vacuum.

Kinetic studies of similar fatty acid amidation reactions show that the process can often be modeled using pseudo-first-order kinetics. rjwave.org The reaction rate is significantly influenced by temperature; higher temperatures lead to a faster reaction, although they may also promote side reactions. rspublication.comijirset.com For the amidation of a methyl ester with diethanolamine, the activation energy has been determined to be approximately 2465 cal/mol. ijirset.com

Reaction Rate Determination and Kinetic Modeling

The kinetics of fatty acid amidation, such as in the synthesis of this compound, are influenced by several factors including reactant concentration, temperature, and the presence of catalysts. Studies on similar alkanolamide syntheses have shown that the reaction often follows pseudo-first-order kinetics, particularly when one reactant, like the amine, is used in excess. rjwave.org

The rate of reaction can be determined by monitoring the decrease in the concentration of the reactants (e.g., stearic acid) or the increase in the product concentration over time. For instance, in the synthesis of diethanolamide from methyl esters, the reaction rate constant (k) was determined at various temperatures, allowing for the development of a kinetic model. ijirset.com For a related synthesis of oleamide (B13806), the reaction was found to be first-order, and the rate constant was used to predict reaction outcomes at different temperatures. ijnc.ir While specific rate constants for this compound synthesis are not widely published, analogous systems provide a framework for its kinetic modeling. The general rate law can be expressed as:

Rate = k[Stearic Acid]^m[AMP]^n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.

Activation Energy and Reaction Mechanism Elucidation

The mechanism for the amidation of a carboxylic acid with an amine proceeds via a nucleophilic acyl substitution. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the stearic acid. This is typically the rate-determining step and is followed by the elimination of a water molecule to form the amide. The reaction can be catalyzed by acids, which protonate the carbonyl oxygen, increasing its electrophilicity.

The activation energy (Ea) is a critical parameter representing the minimum energy required for the reaction to occur. For the amidation of lauric acid methyl ester, the activation energy was found to be 50.20 kJ/mol. nih.gov Another study on the synthesis of diethanolamide determined an activation energy of 2464.87 cal/mol (approximately 10.3 kJ/mol). ijirset.com A higher activation energy of 95 kJ/mol was reported for oleamide synthesis. ijnc.ir These values, while for related compounds, suggest that the activation energy for this compound synthesis is significant, necessitating elevated temperatures to achieve a reasonable reaction rate.

Influence of Solvent Systems and Temperature on Reaction Efficiency

Temperature plays a crucial role in the synthesis of this compound. Higher temperatures generally increase the reaction rate by providing the necessary activation energy. rspublication.com In one study on stearamide surfactant synthesis, the optimal temperature was found to be 85°C, with a reaction time of three hours. researchgate.net For other alkanolamides, reactions are often conducted at temperatures between 120°C and 180°C, with conversions reaching as high as 97.3% at 160°C. ijirset.comrspublication.com

The choice of solvent can also impact reaction efficiency. While the synthesis can be performed without a solvent, using one can help to create a homogeneous reaction medium, which is particularly useful at lower temperatures where viscosity may be high. scielo.brgoogle.com Apolar solvents like hexane (B92381) can preserve the activity of enzyme catalysts by not stripping essential water molecules from the enzyme's surface. scielo.br In other amide syntheses, a mixed solvent system of hexane and isopropanol (B130326) has been utilized. arpnjournals.org The solvent ratio can be optimized; for one fatty alkanolamide, a 4:1 solvent to fatty acid methyl ester ratio gave the best results. arpnjournals.org

Post-Synthesis Chemical Transformations

Once synthesized, the stability of this compound is a key consideration, with its amide bond being susceptible to both hydrolysis and thermal degradation under specific conditions. Fatty acid amides are generally noted for their stability against air oxidation and dilute acids and bases. researchgate.net

Hydrolytic Stability of Amide Bonds

The amide bond, while more stable than an ester linkage, can undergo hydrolysis. google.comwikipedia.org This reaction breaks the amide bond to yield the original stearic acid and 2-amino-2-methyl-1-propanol (AMP). The rate and mechanism of this hydrolysis are highly dependent on pH. nih.govuregina.ca

The mechanism of amide bond cleavage in aqueous solution is significantly influenced by pH. Research on the hydrolysis of simple peptides, which also contain amide bonds, reveals distinct pathways. nih.govrsc.org

Acidic Conditions (pH < 6): Under strong acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. wikipedia.orglibretexts.org Studies on model peptides show that at a pH of 3, both direct hydrolysis (scission) and intramolecular reactions can be significant pathways for amide bond cleavage. nih.govrsc.org

Neutral Conditions (pH ≈ 7): At neutral pH, the uncatalyzed hydrolysis of amides is a very slow process. libretexts.org For peptides, an intramolecular "backbiting" mechanism, where the N-terminal amine of a neighboring molecule attacks the amide bond, can dominate over direct hydrolysis. nih.govrsc.org

Alkaline Conditions (pH > 8): In basic solutions, hydrolysis occurs via the direct nucleophilic attack of a hydroxide (B78521) ion (OH-) on the carbonyl carbon. wikipedia.org This direct scission pathway is the dominant mechanism at high pH levels, such as pH 10. nih.govrsc.org The process is effectively irreversible because the resulting carboxylic acid is deprotonated to the carboxylate ion. wikipedia.org

pH RangeDominant Hydrolysis MechanismDescription
Acidic (e.g., pH 3)Acid-Catalyzed Scission / Intramolecular AttackThe carbonyl oxygen is protonated, activating the bond for attack by water. Both direct hydrolysis and other intramolecular pathways can be significant. nih.govrsc.orglibretexts.org
Neutral (e.g., pH 7)Intramolecular "Backbiting" / Water-Catalyzed ScissionDirect hydrolysis is very slow. Intramolecular attack by a nearby nucleophilic group can be the primary pathway. nih.govrsc.orglibretexts.org
Alkaline (e.g., pH 10)Base-Catalyzed Scission (Direct Hydrolysis)The hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the amide's carbonyl carbon. This is the dominant pathway at high pH. wikipedia.orgnih.govrsc.org

This compound, like other fatty amides, will decompose at elevated temperatures. When heated, the primary fatty amide, stearamide, emits toxic fumes of nitrogen oxides. nih.gov For related compounds like N,N'-Ethylenebis(stearamide), decomposition is noted at 260°C. chemicalbook.com Another stearamide derivative was found to begin decomposition above 185°C. scispace.com The general thermal stability of stearamide wax is considered superior to many other waxes, making it suitable for high-temperature applications. atamanchemicals.com

The primary degradation pathways for fatty amides at high temperatures include:

Dehydration: This process can lead to the formation of nitrile end-groups from the primary amide groups. researchgate.net

Chain Scission: At very high temperatures, the long alkyl chain of the stearic acid moiety can break apart, leading to the formation of smaller alkanes and alkenes.

Degradation PathwayTemperature RangeMajor Products
Dehydration> 180°CNitrile derivatives, Water researchgate.net
Chain Scission / Decomposition> 260°CNitrogen oxides, Carbon monoxide, Carbon dioxide, smaller hydrocarbons nih.govchemicalbook.comavient.com
Catalytic Enhancement of Hydrolysis

The hydrolysis of the amide bond in this compound, which yields stearic acid and 2-amino-2-methyl-1-propanol (AMP), can be significantly accelerated through catalysis. The reaction is susceptible to catalysis by acids, bases, and, for biphasic systems, phase transfer catalysts.

The rate of hydrolysis for N-substituted amides is highly dependent on pH. researchgate.net In both acidic and basic conditions, the reaction rate increases substantially compared to the near-neutral, water-assisted pathway. This enhancement is due to the catalyst's role in lowering the activation energy of the reaction. For instance, studies on N-methylacetamide, a model compound for N-substituted amides, have quantified the significant reduction in activation energy for catalyzed hydrolysis compared to the uncatalyzed reaction. researchgate.net

Hydrolysis MechanismCatalystModel CompoundActivation Energy (kJ/mol)
Base-CatalyzedOH⁻N-methylacetamide21
Acid-CatalyzedH⁺N-methylacetamide31
Water-AssistedNoneN-methylacetamide99
This table presents kinetic data for the hydrolysis of N-methylacetamide as a model for N-substituted amides like this compound. researchgate.net

In acidic catalysis, the protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In basic catalysis, the hydroxide ion is a more potent nucleophile than water, directly attacking the carbonyl carbon.

For a substrate like this compound, which has low solubility in water, phase transfer catalysis (PTC) presents an effective method for enhancing hydrolysis. fzgxjckxxb.com PTC facilitates the transfer of a reactant, such as the hydroxide ion, from an aqueous phase to an organic phase where the substrate resides. fzgxjckxxb.com This is typically achieved using a phase transfer agent like a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which forms a lipophilic ion pair with the nucleophile (e.g., OH⁻), allowing it to enter the organic phase and react with the amide. fzgxjckxxb.com This technique allows for the use of simple, inexpensive bases like sodium hydroxide under mild conditions. fzgxjckxxb.com

Kinetic studies on the hydrolysis of other N-substituted amides, such as N-substituted phthalimides, using tertiary amines like N-methylmorpholine as nucleophilic catalysts, have determined pseudo-first-order rate constants for the cleavage of the intermediate formed. acs.org For the reaction of water with the cationic intermediate of N-(2-methoxyphenyl)phthalimide and N-methylmorpholine, the rate constant was found to be 4.60 × 10⁻⁵ s⁻¹, while the rate constant for the reaction with hydroxide ion was significantly higher at 47.9 M⁻¹ s⁻¹. acs.org These findings underscore the dramatic increase in reaction rates achievable through catalysis.

Derivatization Strategies for Modified Amide Structures

The structure of this compound can be chemically modified through various derivatization strategies to produce novel amide structures or other functionalized molecules. These strategies primarily target the amide bond itself or the hydroxyl group on the AMP moiety.

Trimethylsilylation: A prevalent derivatization method for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), is trimethylsilylation. usf.edunih.gov Fatty acid amides are often derivatized to increase their volatility and thermal stability. usf.edu Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) are highly reactive towards the active hydrogens on the amide and hydroxyl groups, replacing them with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com This reaction is typically performed by heating the sample with the silylating reagent prior to analysis. usf.edunih.gov

Reductive Functionalization: A powerful strategy for profound structural modification involves the reduction of the amide functional group.

Reductive Amination: The amide group can be converted into an amine through catalytic reductive amination. This process typically involves reacting the amide with molecular hydrogen in the presence of a heterogeneous catalyst, such as platinum or ruthenium-based systems. researchgate.net This transforms the N-substituted amide into a secondary amine, fundamentally altering the compound's chemical nature.

Reduction to Aldehydes: The direct reduction of fatty acid derivatives to aldehydes can be accomplished via catalytic hydrosilylation, followed by the hydrolysis of the resulting silyl (B83357) group. csic.es This method offers a pathway to convert the amide carbonyl into an aldehyde, a versatile functional group for further synthetic transformations.

Modification via Hydrolysis and Re-acylation: The hydrolysis of this compound, as described previously, yields stearic acid and 2-amino-2-methyl-1-propanol. These intermediates can then be used to synthesize modified amide structures. The resulting amine (AMP) can be reacted with a different acyl chloride or carboxylic acid to form a new N-substituted amide with a different fatty acid chain. Numerous catalytic systems, employing metals like zirconium or manganese, have been developed for the direct amidation of carboxylic acids and amines. mdpi.com

The table below summarizes key derivatization strategies applicable to amides like this compound.

StrategyReagent/CatalystTarget GroupResulting StructurePurpose
TrimethylsilylationBSA (N,O-Bis(trimethylsilyl)acetamide)Amide N-H, Hydroxyl O-HSilylated derivativeAnalytical (GC-MS)
Reductive AminationH₂ / Pt or Ru catalystAmide C=OSecondary amineSynthetic modification
Reduction to AldehydeHydrosilanes / Metal catalystAmide C=OAldehydeSynthetic modification
O- to N-Acyl Migration- (intramolecular)Hydroxyl, AmideIsomeric amideSynthetic rearrangement
This table outlines various strategies for the chemical modification of this compound and related fatty amides. usf.educsic.esnih.govresearchgate.net

An intramolecular rearrangement, such as an O- to N-acyl migration, represents another synthetic pathway. In related systems, the reduction of an azide (B81097) has been shown to trigger an O- to N-acyl migration to yield a stable N-acyl amide product, demonstrating a sophisticated method for structural modification. nih.gov

Molecular Interactions and Interfacial Phenomena of Stearamide Amp

Surfactant Properties and Surface Activity.benchchem.comsurfactant.top

Stearamide AMP, or N-(2-Hydroxy-1,1-dimethylethyl)stearamide, is a non-ionic surfactant valued for its emulsifying, foam stabilizing, and viscosity-controlling capabilities. surfactant.topcosmileeurope.eu Its amphiphilic nature, consisting of a long, hydrophobic stearic acid tail and a polar aminomethyl propanol (B110389) (AMP) headgroup, allows it to effectively reduce the surface tension between immiscible liquids like oil and water. ontosight.aiscribd.com

Micelle Formation and Aggregate Structures.benchchem.com

In aqueous solutions, this compound molecules self-assemble into organized structures known as micelles once a certain concentration is exceeded. This aggregation is a thermodynamically favorable process driven by the hydrophobic effect. The hydrophobic stearamide tails cluster together to minimize their contact with water, while the hydrophilic AMP heads remain exposed to the aqueous phase. scribd.com

Dynamic light scattering studies have confirmed that this compound exhibits aggregation behavior in aqueous systems, forming these micellar structures. The shape and size of these micelles can be influenced by factors such as concentration, temperature, and the presence of other substances in the solution. For instance, in some formulations, this compound can contribute to the formation of elongated, worm-like micelles instead of spherical ones, which can significantly impact the rheological properties of the product. incidecoder.com The branched structure of its polar head group is also a key factor that influences the curvature of the aggregates it forms when compared to surfactants with linear head groups.

Critical Micelle Concentration Determination

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. avantiresearch.com Above the CMC, the surfactant molecules aggregate to form micelles, and the surface tension of the solution remains relatively constant. kruss-scientific.com

Interfacial Tension Reduction Mechanisms

The primary mechanism by which this compound and other surfactants reduce interfacial tension is through their adsorption at the interface between two immiscible phases, such as oil and water. kruss-scientific.comspecialchem.com The amphiphilic nature of this compound drives the molecules to align themselves at the interface, with the hydrophobic stearamide tail penetrating the oil phase and the hydrophilic AMP head remaining in the water phase. ontosight.aiscribd.com

This molecular arrangement disrupts the cohesive forces between the molecules of the bulk liquids at the interface, thereby lowering the interfacial tension. d-nb.info The reduction in interfacial tension makes it easier to disperse one liquid within the other, leading to the formation of an emulsion. specialchem.com The effectiveness of a surfactant in reducing interfacial tension is a key indicator of its performance as an emulsifier. biolinscientific.com

Interactions with Lipid Bilayers and Membrane Mimicry.benchchem.com

The interaction of this compound with lipid bilayers is a critical aspect of its functionality, particularly in cosmetic and personal care formulations where it comes into contact with biological membranes.

Molecular Orientation at Hydrophobic-Hydrophilic Interfaces.benchchem.com

At a hydrophobic-hydrophilic interface, such as the surface of a lipid bilayer, this compound molecules adopt a specific orientation. nih.gov The long, saturated octadecanoyl chain, being hydrophobic, readily inserts itself into the nonpolar interior of the lipid bilayer, aligning with the fatty acid chains of the membrane lipids. This interaction is driven by van der Waals forces.

Simultaneously, the polar head group, containing the hydroxyl and amide functionalities, remains at the aqueous interface, interacting with the polar head groups of the lipids and the surrounding water molecules through hydrogen bonding and dipole-dipole interactions. This orientation is crucial for its function as it allows this compound to integrate into and stabilize the membrane structure.

Stabilization Mechanisms in Emulsified Systems.benchchem.com

This compound contributes to the stability of emulsions through several mechanisms. biolinscientific.com By reducing the interfacial tension between the oil and water phases, it facilitates the formation of smaller droplets, which are less prone to coalescence. scribd.comcore.ac.uk

Once an emulsion is formed, this compound molecules adsorb at the oil-water interface, creating a protective film around the dispersed droplets. This film acts as a physical barrier, preventing the droplets from coming into direct contact and coalescing. The steric hindrance provided by the bulky head groups of the adsorbed this compound molecules further enhances this repulsive barrier. In some systems, the formation of a liquid crystalline phase at the interface, in which this compound may participate, can significantly increase the stability of the emulsion.

Role in Multi-Lamellar Emulsion Formation

This compound plays a crucial role in the formation and stabilization of multi-lamellar emulsions. justia.comresearchgate.net These complex structures consist of multiple layers of surfactant molecules arranged in a lamellar liquid crystal phase, which can entrap both water and oil. The ability of this compound to form these structures is attributed to its molecular geometry and its capacity to participate in intermolecular interactions. researchgate.net

In the context of hair coloring compositions, multi-lamellar gel emulsions (MLEs) formulated with this compound and other emulsifying fats have been shown to provide improved stability and effective delivery of hair color components. justia.com The formation of these gel-like emulsions, which can contain a high water content (at least 80 wt%), is facilitated by a specific range of Hydrophile-Lipophile Balance (HLB) of the total composition, typically between 4 and 9. justia.comgoogle.com The presence of a gel MLE structure can be confirmed by observing a "Maltese cross" pattern under a polarized light microscope, which is indicative of a lamellar structure. justia.com

This compound, in combination with other ingredients like Glycol Stearate, acts as an emulsion stabilizer, bodying agent, and pearlizing agent in various cosmetic applications. hallstarbeauty.com Its inclusion in formulations helps to blend oil and water-based ingredients, ensuring the stability of creams, lotions, and other personal care products. farmoganic.com

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of both hydrogen bond donor and acceptor sites within the this compound molecule facilitates the formation of extensive hydrogen bonding networks, which are fundamental to its self-assembly into ordered supramolecular structures. nih.gov

Intra- and Intermolecular Hydrogen Bond Characterization

The amide functional group in this compound is a key contributor to its ability to form hydrogen bonds. The carbonyl oxygen and the amide nitrogen act as sites for hydrogen bonding, influencing the molecule's ability to create organized structures and interact with other polar molecules. Crystallographic analysis indicates that in the solid state, this compound molecules arrange into bilayer structures where hydrophobic chains interdigitate and polar head groups align to form these hydrogen-bonded networks.

Studies on similar amide-containing compounds have confirmed the existence of intermolecular hydrogen bonding among the amide groups through techniques like FT-IR spectroscopy. researchgate.net These interactions are crucial for the formation of lamellar structures. researchgate.net The ability to design and control these hydrogen-bond networks is a growing area of interest in protein design and molecular recognition, highlighting the importance of these non-covalent interactions in creating specific and stable molecular assemblies. foresight.orgrosettacommons.org

Influence on Rheological Behavior of Formulations

The supramolecular assemblies formed through hydrogen bonding significantly impact the rheological properties of formulations containing this compound. incibeauty.com As a viscosity-controlling agent, it can either increase or decrease the viscosity of cosmetic products to achieve the desired texture and flow characteristics. incibeauty.comaltmeyers.org

pH Neutralization and Buffer Capacity in Chemical Systems

This compound, being derived from 2-amino-2-methyl-1-propanol (B13486) (AMP), a known neutralizing agent, plays a role in pH control and buffering in various formulations. google.com

Acid-Base Equilibria and Titration Studies

In cosmetic and dermatological products, maintaining an optimal pH range (typically 4.5–6.5) is crucial for product stability and skin compatibility. this compound can act as a neutralizer for organic acids, such as alpha-hydroxy acids, by forming stearamide salts that enhance solubility and stability. The underlying principle involves the acid-base equilibrium where the amine group of the AMP moiety can accept a proton from an acid. researchgate.net

Titration studies are essential for determining the acid value of raw materials like this compound to ensure residual acidity is within acceptable limits (e.g., ≤0.5 mg KOH/g). These studies help in quantifying the amount of neutralizing agent required to achieve a target pH in a formulation. wdh.ac.id The fundamental equations of ionic equilibria for weak acids and bases are used to model and understand these titration processes. usda.gov

Buffering Capacity in Complex Chemical Matrices

A buffer solution resists significant changes in pH upon the addition of small amounts of acids or bases. solubilityofthings.com This property is critical in complex chemical matrices like cosmetic formulations. This compound, as part of a neutralizing system, contributes to the buffering capacity of a product.

However, the saturation point of the complex formed between the alkali (like AMP) and the acid can be low, which may limit the amount of acid that can be neutralized. google.com Therefore, to maintain long-term stability and adequate buffering capacity, additional stabilizers such as co-solvents (e.g., polyols) and other buffering agents are often incorporated into the formulation. google.com The ability to predict pH changes in these complex buffer systems is important for ensuring product safety and efficacy, particularly in acidified foods and cosmetic products. usda.gov

Advanced Analytical Characterization of Stearamide Amp

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of Stearamide AMP, offering non-destructive and highly detailed molecular information. sigmaaldrich.com Techniques such as FT-IR, NMR, and MS each provide unique and complementary data to build a complete picture of the compound's identity and structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. drawellanalytical.comthermofisher.com For this compound, FT-IR is particularly effective for confirming the presence of the crucial amide linkage and studying the hydrogen bonding interactions that influence its physical properties.

The infrared spectrum of this compound displays several characteristic absorption bands. A strong absorption peak around 1640 cm⁻¹ is diagnostic for the C=O stretching vibration (Amide I band) of the secondary amide group. spectroscopyonline.com The N-H stretching vibration of the secondary amide appears as a distinct peak near 3300 cm⁻¹, and its broadness can indicate the extent of intermolecular hydrogen bonding. Additionally, the aliphatic nature of the stearoyl chain is confirmed by multiple sharp peaks in the 2800-3000 cm⁻¹ region, corresponding to C-H stretching vibrations. The presence of the hydroxyl (-OH) group from the aminomethylpropanol moiety also contributes to the broad absorption in the hydrogen-stretching region, often overlapping with the N-H stretch. The study of related amino alcohols by FT-NIR spectroscopy has shown that molecules like 2-amino-2-methyl-1-propanol (B13486) can form stable cyclic dimers through intermolecular O-H---N hydrogen bonds. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3300 N-H Stretch Secondary Amide
2800-3000 C-H Stretch Aliphatic Chain
~1640 C=O Stretch (Amide I) Secondary Amide

This table presents typical wavenumber ranges for the functional groups found in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. wikipedia.orgebsco.com By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and dynamics of atoms within a molecule. sigmaaldrich.comwikipedia.org

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons. The long aliphatic stearoyl chain produces a large, complex multiplet signal between approximately 1.2 and 1.4 ppm for the bulk of the methylene (B1212753) (-CH₂-) groups. The terminal methyl (-CH₃) group of this chain typically appears as a triplet around 0.9 ppm. Protons on the aminomethylpropanol headgroup have characteristic shifts; for instance, the methylene group adjacent to the hydroxyl group (-CH₂OH) is expected around 3.6 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide group is highly deshielded and appears at a characteristic downfield shift of approximately 174 ppm. ksu.edu.sa The carbons of the long alkyl chain resonate in the upfield region of the spectrum, typically between 14-32 ppm. The carbons of the aminomethylpropanol group, such as the tertiary carbon and the gem-dimethyl carbons, exhibit unique shifts around 60 ppm and 23 ppm, respectively, confirming the structure of the headgroup.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Reference
Alkyl Chain -CH₃ ~0.9 (triplet) ~14
Alkyl Chain -(CH₂)n- ~1.2-1.4 (multiplet) ~23-32
Amide C=O - ~174
Headgroup -C(CH₃)₂ - ~23
Headgroup -CH₂OH ~3.6 -

This table shows approximate chemical shifts based on typical values for similar functional groups.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. thieme-connect.de It is indispensable for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. acdlabs.com

For this compound, which has a molecular weight of 355.6 g/mol , soft ionization techniques like electrospray ionization (ESI) are often used. nih.gov ESI typically generates a protonated molecular ion [M+H]⁺, which would be observed at an m/z of approximately 356. Harder ionization methods, or tandem MS (MS/MS), induce fragmentation of the molecular ion. acdlabs.compurdue.edu The fragmentation pattern is like a fingerprint for the molecule. Common fragmentation pathways for this compound include the cleavage of the amide bond and the loss of the hydroxyl group, providing characteristic fragment ions that confirm the connectivity between the stearoyl chain and the aminomethylpropanol headgroup. The analysis of fragmentation patterns for related N-acylated amino acids has shown that characteristic ions can define both the fatty acid and amino acid portions of the molecule. beilstein-journals.org

Table 3: Key Mass Spectrometry Data for this compound

Ion Type Expected m/z Analysis Method Significance Reference
Molecular Formula C₂₂H₄₅NO₂ - Elemental Composition
Molecular Weight 355.6 g/mol - - nih.gov
Protonated Molecule [M+H]⁺ ~356 ESI-MS Confirms Molecular Weight

This table summarizes the expected mass spectrometric data for this compound.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org For this compound, chromatographic methods like GC-MS and HPLC are vital for assessing purity by separating it from starting materials or byproducts, and for its quantification in complex samples.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.orgthermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. eag.com

While this compound itself is a non-volatile compound due to its high molecular weight and polar functional groups, GC-MS can be used to analyze for more volatile impurities or related substances that might be present in a sample. alwsci.com For instance, residual starting materials from its synthesis, such as 2-amino-2-methyl-1-propanol, or potential volatile degradation products could be detected. To analyze non-volatile compounds like fatty acid amides directly by GC, a derivatization step is often required to convert them into more volatile forms, such as by silylation. alwsci.comdiva-portal.orgrsc.org GC-MS is a "gold standard" for substance identification due to its specificity and sensitivity, allowing for the detection of trace-level components. wikipedia.org

In an HPLC system, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. wikipedia.org For a molecule like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and/or methanol (B129727) with water. researchgate.net Separation occurs based on the differential partitioning of the analyte between the two phases. youtube.com

Detection is often achieved using an ultraviolet (UV) detector. news-medical.net Although the long aliphatic chain of this compound does not absorb UV light, the amide functional group does exhibit some UV absorbance, typically at low wavelengths (around 200-220 nm), which allows for its detection and quantification. researchgate.net HPLC with UV detection is a robust method for purity assessment and quantitative analysis of this compound in various formulations. researchgate.netlabotronics.com

Table 4: Typical HPLC-UV Parameters for Fatty Amide Analysis

Parameter Description Example Condition Reference
Column Stationary Phase Reversed-phase C18 (ODS) researchgate.net
Mobile Phase Solvent Mixture Acetonitrile/Methanol researchgate.net
Detection Wavelength ~202 nm researchgate.net

This table outlines typical conditions for the HPLC analysis of fatty amides like stearamide, which can be adapted for this compound.

Sample Preparation and Extraction Protocols from Complex Matrices

The accurate quantification of this compound in complex matrices, such as cosmetic or personal care products, is predicated on an effective extraction and sample clean-up protocol. The choice of method depends on the nature of the sample matrix and the analytical technique to be employed.

Commonly, a solvent extraction method is the first step. For solid or semi-solid cosmetic samples, a mixture of ethanol (B145695) and acetone (B3395972) (e.g., in a 4:1 ratio) can be effective, while for liquid and gel formulations, a 1:1 mixture of methanol and acetone is often used. waters.com The general procedure involves dissolving a known weight of the sample in the appropriate extraction solvent, followed by vortex mixing and sonication for approximately 30 minutes to ensure complete dissolution and extraction of the analyte. waters.com

Following extraction, centrifugation is typically employed to separate insoluble matrix components. waters.com The resulting supernatant, containing this compound, may then undergo further clean-up to remove interfering substances. Solid-phase extraction (SPE) is a highly selective technique that yields a cleaner extract. chromatographyonline.com For amide-containing compounds, a cartridge such as Oasis HLB, which is suitable for a broad range of analytes, can be utilized. waters.com The SPE protocol involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the purified this compound with a suitable solvent like methanol. waters.com

For certain matrices, particularly those with high lipid content, a Soxhlet extraction using a non-polar solvent like hexane (B92381) or a more polar solvent like ethanol may be necessary to efficiently isolate this compound. The choice of extraction solvent is critical and should be optimized based on the solubility of this compound and the nature of the matrix components.

Headspace analysis, particularly using Solid Phase Microextraction (SPME), offers a solvent-less alternative for volatile and semi-volatile compounds, minimizing interference from non-volatile matrix components. sigmaaldrich.com This technique involves exposing a coated fiber to the headspace above the sample, allowing for the adsorption of analytes which can then be directly desorbed into a gas chromatograph for analysis. sigmaaldrich.com

The table below summarizes various extraction protocols applicable to the analysis of this compound in complex matrices.

Extraction Technique Sample Type Protocol Summary Key Considerations
Solvent Extraction with Sonication Liquid, Gel, Solid, Semi-solid Cosmetics1. Dissolve 1g of sample in 5mL of appropriate solvent (e.g., Methanol:Acetone for liquids, Ethanol:Acetone for solids).2. Vortex and sonicate for 30 minutes.3. Centrifuge at 6000 rcf for 15 minutes. waters.comChoice of solvent is crucial for extraction efficiency.
Solid-Phase Extraction (SPE) Liquid Extracts1. Prime SPE cartridge (e.g., Oasis HLB) with methanol and water.2. Load the sample extract.3. Wash with 30% aqueous methanol.4. Elute with methanol. waters.comProvides a high degree of sample clean-up, reducing matrix effects. nih.gov
Soxhlet Extraction Polymers, Packaging MaterialsContinuous extraction with a suitable solvent (e.g., hexane or ethanol) to isolate the compound from the solid matrix. Effective for solid samples but can be time-consuming.
Headspace Solid-Phase Microextraction (SPME) Various Complex MatricesA coated fiber is exposed to the headspace above the sample to adsorb volatile and semi-volatile analytes for subsequent GC analysis. sigmaaldrich.comA solvent-free method that minimizes matrix interference. sigmaaldrich.com

Microscopic and Rheological Characterization of Formulations

The functional properties of this compound in a formulation, particularly its role as a thickener and stabilizer, are closely linked to the microstructure it helps to create. Microscopic and rheological analyses are therefore essential to characterize these attributes.

This compound, in conjunction with other components like glycol stearate, can form lamellar liquid crystalline structures in aqueous formulations, which are responsible for the pearlescent appearance and viscosity of products like shampoos and liquid soaps. chemicalsglobal.comgoogleapis.com Cross-polarized light microscopy is a powerful technique for visualizing these birefringent, or optically anisotropic, structures. leica-microsystems.com

In this technique, the sample is placed between two polarizing filters that are oriented perpendicular to each other (crossed polarizers). leica-microsystems.com Isotropic materials (those with uniform properties in all directions) will appear dark, while anisotropic materials, such as liquid crystals, will rotate the plane of polarized light and appear bright against the dark background. leica-microsystems.com The presence of Maltese cross patterns is a characteristic feature of lamellar structures when viewed under a cross-polarized microscope. The size, number, and distribution of these structures can provide insights into the stability and texture of the formulation.

The analysis involves placing a thin film of the formulation on a microscope slide and observing it under a microscope equipped with a polarizer and an analyzer. The formation of these liquid crystal structures is a key indicator of the emulsifying and stabilizing action of this compound.

The rheological profile of a formulation containing this compound is critical to its performance and consumer acceptance. researchgate.netkaochemicals-eu.com Rheology is the study of the flow and deformation of materials, and for cosmetic creams and lotions, it dictates properties like spreadability, texture, and physical stability. researchgate.netskinconsult.com this compound is known to function as a viscosity-controlling agent, and its impact on the formulation's rheology can be quantified using a rheometer. paulaschoice.de

A typical rheological analysis involves measuring the viscosity of the formulation as a function of shear rate. nih.gov Many cosmetic formulations exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. nih.govmdpi.com This is a desirable property, as it means the product is thick in the container but spreads easily upon application. researchgate.net

The rheological profile can be determined by conducting a shear rate ramp test, where the shear rate is steadily increased and then decreased while measuring the corresponding shear stress. brookfieldengineering.com This can also reveal thixotropic behavior, which is a time-dependent shear thinning property. mdpi.com A thixotropic loop is observed when the viscosity on the downward curve of the shear rate ramp is lower than on the upward curve, indicating a breakdown and subsequent recovery of the internal structure. brookfieldengineering.com

The table below outlines key rheological parameters and their significance in characterizing formulations containing this compound.

Rheological Parameter Measurement Method Significance in Formulation
Apparent Viscosity Rotational Rheometry (at a defined shear rate)Indicates the thickness and consistency of the product at rest and during application. scimed.co.uk
Shear-Thinning Behavior Shear Rate Ramp TestCharacterizes the ease of spreading and application; desirable for many cosmetic products. nih.govmdpi.com
Yield Stress Stress Ramp or Oscillatory TestThe minimum stress required to initiate flow; relates to the product's ability to stay in place before application. brookfieldengineering.com
Thixotropy Thixotropic Loop Test (up and down shear rate ramps)Describes the structural breakdown and recovery of the formulation, affecting application feel and stability. mdpi.combrookfieldengineering.com
Viscoelastic Properties (G', G'') Oscillatory Frequency or Amplitude SweepQuantifies the elastic (storage modulus, G') and viscous (loss modulus, G'') components, providing insight into the formulation's structure and stability. nih.gov

Validation and Standardization of Analytical Procedures

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. fda.gov.ph For the analysis of this compound, this involves establishing and documenting the performance characteristics of the chosen methods. Standardization of these procedures is essential for routine quality control in a manufacturing environment. skinconsult.comgpi.ac.in

Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness. fda.gov.pheurachem.org

Accuracy is determined by analyzing samples with known concentrations of this compound and comparing the measured values to the true values.

Precision is assessed by repeatedly analyzing a homogenous sample to determine the variability of the results, both within a single day (repeatability) and over several days with different analysts or equipment (intermediate precision). fda.gov.ph

Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For routine quality control of raw materials, simple tests like determining the melting point (typically 74–80°C for related amides) can be used. For finished products, chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often employed for quantification. skinconsult.com The validation of these methods would follow the parameters described above to ensure they meet the required standards for quality control. skinconsult.comhumiditycontrol.com

The table below summarizes the key validation parameters for analytical procedures for this compound.

Validation Parameter Purpose Typical Assessment Method
Accuracy To determine the closeness of the test results to the true value.Analysis of a certified reference material or a sample spiked with a known amount of this compound.
Precision To assess the degree of scatter between a series of measurements.Repeatability: Multiple analyses of the same sample on the same day.Intermediate Precision: Analyses on different days, with different analysts or equipment. fda.gov.ph
Specificity To ensure the method is selective for this compound.Analysis of placebo formulations and samples containing potential interferents.
Linearity To demonstrate a proportional relationship between concentration and response.Analysis of a series of standards at different concentrations and performing a linear regression.
Range To define the upper and lower concentration limits of the method.Determined from the linearity, accuracy, and precision data.
Robustness To evaluate the method's reliability with minor procedural changes.Deliberately varying parameters like mobile phase composition, pH, or temperature.

Applications in Chemical Engineering and Materials Science

Role in Industrial Formulation Chemistry

In the field of industrial formulation, Stearamide AMP is a versatile additive valued for its ability to modify the physical properties of complex mixtures. Its functions range from creating stable emulsions to controlling viscosity and enhancing product aesthetics.

This compound functions effectively as a secondary or co-emulsifier, particularly in the creation of stable oil-in-water (o/w) emulsions. specialchem.comfarmoganic.com While not always the primary emulsifying agent, its amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and helping to blend oil and water-based ingredients. farmoganic.com This action is crucial for the stability of products like creams and lotions. chemicalsglobal.com

Its utility extends to its role as a dispersing agent. In formulations containing solid particles or immiscible liquids, this compound aids in achieving a uniform distribution of components, preventing settling or separation over time. It is dispersible in both water and oil, which enhances its versatility in a wide range of formulation types.

A key application of this compound is in the control of viscosity and rheology in liquid and semi-solid formulations. ecogolik.compaulaschoice.de As a viscosity controlling agent, it can either increase or decrease the thickness of a product, a critical parameter for texture, stability, and application performance. paulaschoice.de In many systems, it acts as a thickener, imparting a desired body and consistency. ecogolik.com This rheological control is essential for ensuring that products have the correct flow properties for manufacturing, packaging, and end-use. 3vsigmausa.com

Table 1: Rheological Functions of this compound

Function Description
Viscosity Control Modifies the thickness of formulations, either increasing or decreasing it as needed. paulaschoice.de
Thickening Agent Increases the viscosity to create a desired texture and body in products. ecogolik.com

In surfactant-based systems such as shampoos, body washes, and liquid soaps, this compound acts as a foam boosting and stabilizing agent. paulaschoice.de It enhances the quality of the foam by increasing its volume, improving its texture, and enhancing its stability or durability. The mechanism involves the incorporation of this compound molecules into the foam lamellae (the thin liquid films that make up the foam structure). Its presence at the air-water interface reinforces these films, slowing down drainage and coalescence, which are the primary processes that lead to foam collapse. This results in a richer, more persistent lather.

One of the most prominent applications of this compound, often in combination with glycol stearate, is as an opacifying and pearlizing agent. chemicalsglobal.com In otherwise transparent or translucent liquid formulations, it is used to create a milky, opaque, or pearlescent appearance.

The pearlizing effect is achieved through the controlled crystallization of the agent within the liquid formulation upon cooling. This compound, along with glycol stearate, forms thin, plate-like crystals that are suspended in the product. These crystals are large enough to reflect and scatter light, which imparts a characteristic lustrous, pearly sheen. A significant advantage is that it produces this aesthetic effect with minimal depression of foam, making it highly suitable for cleansing products. chemicalsglobal.com

Table 2: Properties of this compound as a Pearlizing Agent

Property Value/Description
Physical Form Off-white flakes or solid
Solubility Slightly soluble in water; dispersible in water & oil
Function Opacifier, Pearlizing Agent chemicalsglobal.com

| Effect | Produces a lustrous pearl with minimal impact on foam. chemicalsglobal.com |

Stabilization of Particulate and Dispersed Systems

The stabilization of solid particles within a liquid medium is critical in many industrial products to prevent aggregation and maintain performance.

While this compound is a known dispersing agent, specific research data detailing its role in preventing the aggregation of micronized particles, such as inorganic UV absorbers (e.g., titanium dioxide, zinc oxide), is not extensively documented in the provided search results. In principle, surfactants and polymers are used in such formulations to adsorb onto the particle surfaces. nih.gov This creates a steric or electrostatic barrier that prevents the particles from coming into close contact and clumping together, which is crucial for maintaining the efficacy and aesthetic quality of products like sunscreens. nih.gov Given its surfactant properties, this compound could theoretically contribute to this stabilization, but specific studies confirming its efficacy for this particular application were not identified.

Interaction with Co-solvents and Buffering Agents for Enhanced Stability

The stability of formulations containing this compound, particularly in aqueous systems, can be significantly influenced by the presence of co-solvents and buffering agents. The amide bond within the molecule, while generally stable, can be susceptible to hydrolysis under certain pH conditions. To maintain the integrity and performance of the compound over time, formulation strategies often include the addition of stabilizing agents.

Polyhydroxy co-solvents, such as polyols (e.g., glycerol, propylene (B89431) glycol), are known to enhance the thermodynamic stability of molecules in solution. americanpharmaceuticalreview.comresearchgate.net These co-solvents can affect the hydration layer around the this compound molecule, making it less conformationally flexible and more stable. researchgate.net They play a crucial role in preventing chemical degradation and maintaining the physical stability of the formulation.

Buffering agents are incorporated to control the pH of the system, preventing shifts to highly acidic or alkaline conditions that could accelerate amide hydrolysis. The amine group of the AMP moiety provides a degree of inherent buffering capacity. However, to ensure long-term stability, especially in complex mixtures, additional buffers are often necessary to maintain the target pH. The careful selection of co-solvents and buffers is critical for optimizing the shelf-life and efficacy of products containing this compound. researchgate.net

Lubrication and Anti-Corrosion Mechanisms in Industrial Processes

The amphiphilic nature of this compound makes it an effective surface-active agent in industrial lubrication and corrosion prevention. Its long hydrocarbon tail provides lubricity and hydrophobicity, while the polar amide-alcohol head group facilitates strong adsorption onto metal surfaces. This dual functionality allows it to reduce friction and protect metallic components from corrosive environments. electrochemsci.orgnih.gov

Boundary Lubrication Film Formation

Under boundary lubrication conditions, where high loads and low speeds prevent the formation of a full hydrodynamic lubricant film, this compound functions by forming a robust, adsorbed surface layer. chalmers.sethreebond.co.jp The mechanism involves the following key steps:

Adsorption: The polar head of the this compound molecule, containing nitrogen and oxygen atoms, exhibits a strong affinity for metal surfaces and adsorbs onto them. chalmers.se

Film Self-Assembly: Once adsorbed, the molecules align themselves with their long, non-polar stearyl chains oriented away from the metal surface.

Protective Barrier: This orientation creates a densely packed, low-shear-strength film. This film acts as a physical barrier, preventing direct contact between the microscopic peaks (asperities) of the sliding metal surfaces. d-nb.info

This sacrificial layer is more easily sheared than the underlying metal, significantly reducing the coefficient of friction and preventing adhesive wear. nih.govd-nb.info Fatty acid amides have demonstrated efficacy as antiwear and friction-modifying additives in various petroleum base stocks. nih.gov

Table 1: Key Characteristics of Fatty Amide Boundary Lubrication Films

CharacteristicDescriptionPrimary Function
Adsorption MechanismPolar head group (amide/hydroxyl) bonds with the metal substrate.Anchors the lubricant molecule to the surface.
Film StructureOriented, densely packed layer of lipophilic alkyl chains.Creates a physical, low-shear barrier.
Lubrication RegimeEffective under boundary and mixed lubrication conditions.Prevents asperity contact, reduces friction and wear.

Corrosion Inhibition at Metal Interfaces

This compound provides effective corrosion protection by forming a persistent, hydrophobic film on metal surfaces. The inhibition mechanism is primarily based on adsorption, which blocks the electrochemical reactions responsible for corrosion. electrochemsci.orgchalcogen.ro

The polar functional groups (amide and hydroxyl) contain heteroatoms (nitrogen and oxygen) with lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on a steel surface, leading to strong adsorption. researchgate.netmdpi.com This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mdpi.com

Once adsorbed, the inhibitor film provides protection in two ways:

Active Site Blocking: The inhibitor molecules cover the active anodic and cathodic sites on the metal surface, stifling the electrochemical corrosion reactions. chalcogen.ro

Hydrophobic Barrier Formation: The tightly packed, long alkyl chains create a dense, non-polar layer that repels water and other corrosive species, preventing them from reaching the metal surface. electrochemsci.org

Research on analogous long-chain amide-based inhibitors has demonstrated high inhibition efficiencies, effectively protecting metals in aggressive acidic and saline environments. chalcogen.roacs.org

Table 2: Performance of Amide-Based Corrosion Inhibitors (Analogous Systems)

Inhibitor TypeCorrosive MediumAchieved Inhibition EfficiencyReference
Amino Amide (from PET waste)2.0 M NaCl92.6% chalcogen.ro
Ionic Liquid (Amide-based)Acid Medium90 ± 6% acs.org
Thiourea Derivative (Amide-containing)1.0 M HCl92.5% mdpi.com

Advanced Materials Design Principles Utilizing this compound

The distinct chemical features of this compound make it a valuable component in the design of advanced materials, where surface modification, rheology control, and chemical reactivity are desired.

Integration into Polymer and Coating Technologies

While primarily known in other fields, the functional properties of this compound lend themselves to applications in polymer and coating technologies. Its ability to act as a surface conditioning agent and form protective barriers is highly relevant. myrevea.com In cosmetic and personal care formulations, it is used to improve texture and create a smooth, hydrated feel on the skin by forming a protective layer. myrevea.comfarmoganic.com

This principle can be extended to industrial coatings and polymer formulations. This compound can be used as a dispersing agent or a surface modifier to:

Improve the wetting and dispersion of pigments and fillers within a polymer matrix.

Act as a slip or anti-blocking agent in plastic films.

Function as an internal or external lubricant during polymer processing.

Enhance the water resistance and surface finish of coatings.

Its role as a viscosity controller in emulsions suggests its potential for rheology modification in water-based paints and coatings, helping to achieve desired application properties and stability. paulaschoice.co.ukcosmileeurope.eu

Applications in Specialty Chemical Synthesis as an Intermediate

This compound is itself a product of specialty chemical synthesis, typically formed through the condensation amidation of stearic acid and 2-amino-2-methyl-1-propanol (B13486) (AMP). This reaction is a cornerstone of oleochemistry, creating a versatile molecule from fatty acid feedstocks.

Beyond its direct applications, this compound can also serve as a chemical intermediate for the synthesis of other value-added compounds. The amide functional group, while stable, can undergo further chemical transformations. For example, the amide can be reduced to form a secondary amine, fundamentally altering the molecule's chemical properties from a non-ionic/amphiphilic character to a more cationic nature. This transformation opens pathways to new classes of derivatives, such as:

Cationic surfactants

Amine-based corrosion inhibitors

Building blocks for more complex polymeric structures

The synthesis of this compound is part of a broader platform of amidation chemistry used to produce a wide range of functional molecules for various industries. ncsu.edu

Theoretical and Computational Investigations of Stearamide Amp

Molecular Modeling and Simulation Studies

Molecular modeling offers a microscopic view of Stearamide AMP, elucidating the fundamental principles behind its surfactant properties. These computational techniques bridge the gap between molecular structure and material function.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide a detailed understanding of its geometry, stability, and reactivity. A typical study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p) to find the lowest energy conformation of the molecule. mdpi.com

Such calculations would reveal key electronic properties. The molecular electrostatic potential (MEP) map would highlight the electron-rich regions, primarily around the oxygen atoms of the carbonyl and hydroxyl groups and the nitrogen of the amide group. These sites are crucial for forming hydrogen bonds, which govern the molecule's interaction with water and other polar species. Conversely, the long stearyl chain would be identified as a non-polar, hydrophobic region. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap would signify high stability. While specific DFT studies on this compound are not prevalent in public literature, the methodology is well-established for similar fatty amides. mdpi.com

Table 1: Representative Parameters for a DFT Study of this compound
ParameterDescriptionTypical Value / Method
Computational MethodThe theoretical level used for the calculation.Density Functional Theory (DFT)
FunctionalApproximation to the exchange-correlation energy.B3LYP
Basis SetSet of functions used to build molecular orbitals.6-311+G(d,p)
Calculated PropertyOutput from the simulation.Optimized Geometry, Molecular Electrostatic Potential (MEP), HOMO-LUMO Energies
Predicted N-H StretchVibrational frequency of the amide N-H bond.~3300-3500 cm⁻¹
Predicted C=O StretchVibrational frequency of the amide carbonyl bond.~1650-1700 cm⁻¹

Molecular Dynamics (MD) Simulations of Interfacial Behavior

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. For a surfactant like this compound, MD is the ideal tool to investigate its behavior at interfaces, such as the oil-water interface critical to emulsion formation. rsc.org In a typical MD simulation, a system is constructed with a slab of oil (e.g., dodecane) and a slab of water, and this compound molecules are placed at the interface. nih.govacs.org

The simulation would show the molecules spontaneously orienting themselves with their hydrophobic stearyl tails penetrating the oil phase and their polar aminomethylpropanol headgroups remaining in the water phase. acs.org This arrangement lowers the free energy of the system and reduces the interfacial tension between the oil and water phases. nih.gov By analyzing the trajectories of the molecules, researchers can calculate key properties such as the density profile across the interface, the thickness of the interfacial layer, and the tilt angle of the surfactant tails. rsc.orgnih.gov Furthermore, radial distribution functions can reveal the specific interactions between the surfactant's headgroup and water molecules, quantifying the extent of hydrogen bonding. nih.gov Such simulations provide a molecular-level explanation for the emulsifying and stabilizing action of this compound. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound at an Oil-Water Interface
ParameterDescriptionExample Value / Condition
Force FieldSet of equations and parameters describing the potential energy of the system.COMPASSII, CHARMM, or GROMOS
System CompositionComponents of the simulated box.This compound, Water (e.g., TIP3P model), Oil (e.g., Dodecane)
EnsembleStatistical ensemble defining the thermodynamic state.NVT (constant Number of particles, Volume, Temperature), then NPT (constant Pressure)
TemperatureSystem temperature.298 K (25 °C)
Simulation TimeDuration of the simulation run.50-200 nanoseconds
Key OutputsProperties calculated from the simulation trajectory.Interfacial Tension (IFT), Density Profile, Radial Distribution Function (RDF)

Coarse-Grained Modeling for Supramolecular Assemblies

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. nih.gov To study large-scale phenomena like the formation of micelles or lamellar gel networks, which can involve thousands of molecules and occur over microseconds, coarse-grained (CG) modeling is used. rsc.orgmdpi.com

In a CG model of this compound, groups of atoms are lumped together into single interaction sites or "beads". nih.gov For instance, the polar headgroup could be represented by one or two hydrophilic beads, while the long stearyl tail could be modeled as a chain of several hydrophobic beads. mdpi.com The interactions between these beads are parameterized to reproduce key properties of the real system, such as the oil-water partitioning free energy and interfacial tension. rsc.orgmdpi.com These simplified models allow for simulations of much larger systems for longer times, enabling the observation of spontaneous self-assembly processes. researchgate.net Researchers can use CG simulations to predict the critical micelle concentration (CMC), micelle shape and size, and the phase behavior of this compound at different concentrations and temperatures, providing crucial information for formulation science. rsc.org

Table 3: Illustrative Coarse-Graining Scheme for this compound
CG Bead NameBead TypeAtoms Represented
POHPolarThe -C(CH₃)₂(CH₂OH) headgroup
AMIntermediateThe -C(=O)NH- amide linkage
C1Non-polarThe first 4-5 carbons of the stearyl chain
C2Non-polarThe next 4-5 carbons of the stearyl chain
C3Non-polarThe next 4-5 carbons of the stearyl chain
C4Non-polarThe final 4-5 carbons of the stearyl tail

Computational Fluid Dynamics (CFD) in Process Optimization

Moving from the molecular to the macroscopic scale, Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. CFD is invaluable for optimizing the industrial processes where this compound is synthesized and used, such as in the manufacturing of cosmetic creams.

Simulation of Mixing and Rheological Flows

Cosmetic and personal care products like lotions and creams are often complex, non-Newtonian fluids. Their viscosity changes with the rate of applied shear stress. rheologylab.com this compound is frequently used as a thickener and stabilizer in these emulsions. CFD simulations are powerful tools for optimizing the mixing process of such formulations in large industrial vessels. cosmeticsandtoiletries.com

To perform a CFD simulation, the rheological properties of the cream are first measured and fitted to a model, such as the Power-law or Herschel-Bulkley model. rheologylab.com This rheological data is a key input for the CFD software. The simulation can then model the fluid flow inside a virtual replica of the mixing tank, complete with specific impeller geometries. researchgate.net The results allow engineers to visualize flow patterns, identify "dead zones" where mixing is poor, and map the distribution of shear rates. cosmeticsandtoiletries.comaidic.it This helps in optimizing impeller speed, reducing mixing times, ensuring product homogeneity, and preventing issues like emulsion separation due to excessive shear, ultimately leading to a more efficient and reliable manufacturing process. cosmeticsandtoiletries.com

Table 4: Key Parameters in a CFD Simulation of Cosmetic Cream Mixing
Parameter CategorySpecific InputPurpose / Significance
GeometryVessel dimensions, impeller type and location, baffles.Defines the physical boundaries of the flow.
Fluid PropertiesDensity, Rheological Model (e.g., Power-law consistency index 'k' and flow behavior index 'n').Describes how the fluid behaves under stress. rheologylab.com
Operating ConditionsImpeller rotational speed, fill level, temperature.Defines the dynamic conditions of the process.
Simulation OutputsVelocity vectors, shear rate contours, power consumption, mixing time.Provides quantitative and qualitative assessment of mixing performance. cosmeticsandtoiletries.com

Reactor Design and Process Scale-Up Considerations

This compound is synthesized via an amidation reaction between stearic acid and 2-amino-2-methyl-1-propanol (B13486), typically at elevated temperatures to drive off the water byproduct. researchgate.net Scaling this process from a laboratory beaker to a multi-ton industrial reactor presents significant challenges in maintaining consistent heat transfer, mass transfer, and reaction kinetics.

CFD modeling is instrumental in designing and scaling up such chemical reactors. By simulating the fluid dynamics, heat transfer, and chemical reactions simultaneously, CFD can predict temperature and concentration gradients within the reactor. This is crucial because localized hot spots can lead to side reactions and product degradation, while poor mixing can result in incomplete conversion. researchgate.net Simulations can be used to evaluate different reactor designs (e.g., stirred tank vs. plug flow), optimize the placement of heating or cooling jackets, determine the best reactant feed strategy, and ensure that the reaction proceeds efficiently and yields a high-purity product. This computational approach de-risks the scale-up process, reducing the need for expensive and time-consuming pilot-plant experiments.

Theoretical and computational chemistry offer powerful tools for understanding the behavior of molecules like this compound at a fundamental level. By simulating molecular interactions and properties, these methods can predict the performance of surfactants and guide the development of new, more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific activity or property. wikipedia.org For a surfactant like this compound, QSAR can be employed to predict its efficacy based on calculated molecular features, known as descriptors.

The fundamental principle of QSAR is that the variation in the performance (e.g., foaming ability, viscosity enhancement, surface tension reduction) of a series of related compounds is directly linked to changes in their molecular structure. nih.gov QSAR models are developed by first calculating a wide range of molecular descriptors for a set of compounds with known activities. Then, statistical methods are used to select the most relevant descriptors and build a predictive model. researchgate.netanalis.com.my

For an amide surfactant such as this compound, key molecular descriptors would likely include:

Topological Descriptors: These relate to the two-dimensional structure of the molecule, such as its size, shape, and degree of branching.

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and can include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. mdpi.com These are crucial for understanding interactions like hydrogen bonding, which is significant for the amide group in this compound. acs.org

Constitutional Descriptors: These are simpler properties like molecular weight and counts of specific atoms (e.g., oxygen, nitrogen) or chemical groups. mdpi.com

A QSAR model for predicting a property like Critical Micelle Concentration (CMC), a measure of surfactant efficiency, might take the form of a multiple linear regression (MLR) equation. researchgate.net

Illustrative QSAR Data for Amide Surfactants

Molecular DescriptorDescriptionCorrelation with Surfactant Efficacy
LogP Octanol-water partition coefficient; measure of hydrophobicity.Positive
Molecular Weight Total mass of the molecule.Positive/Negative
Dipole Moment (D) Measure of the molecule's overall polarity.Positive
EHOMO Energy of the Highest Occupied Molecular Orbital.Negative
ASA Solvent Accessible Surface Area.Positive

This table is illustrative and shows the types of descriptors and their potential correlation with surfactant efficacy. The actual correlation depends on the specific property being modeled.

By establishing a statistically robust QSAR model, researchers can predict the performance of new, unsynthesized molecules, thereby accelerating the discovery process. nih.govresearchgate.net

Design of Novel Amide Derivatives with Targeted Properties

Computational chemistry provides a framework for the rational design of new molecules with enhanced or specific properties. nih.gov Starting from a known surfactant like this compound, in silico (computer-based) techniques can be used to design novel derivatives with, for example, improved foaming stability, better viscosity control in a formulation, or enhanced biodegradability.

The design process often involves:

Scaffold Hopping and Modification: Systematically altering the chemical structure of this compound. This could involve changing the length or branching of the stearyl (C18) tail, modifying the amide linkage, or altering the 2-amino-2-methyl-1-propanol (AMP) headgroup.

Fragment-Based Design: This approach involves identifying key molecular fragments that contribute positively to a desired property and combining them to create new molecular architectures. nih.gov For instance, a fragment that enhances hydrogen bonding could be incorporated into the headgroup to improve interaction with water.

Predictive Modeling: Using the QSAR models described previously, or more advanced machine learning and artificial intelligence models, to predict the properties of the newly designed virtual compounds. acs.org This allows for the rapid screening of thousands of potential derivatives without the need for synthesis and physical testing. mdpi.com

For example, to design a derivative with lower critical micelle concentration (indicating higher efficiency), a computational approach might explore lengthening the hydrophobic stearyl chain while simultaneously modifying the headgroup to maintain optimal water solubility. The stability and interactions of these designed molecules can be further investigated using molecular dynamics simulations. acs.org This design-predict-validate cycle significantly streamlines the development of next-generation surfactants. mdpi.com

Thermodynamic Modeling of Phase Behavior

The performance of this compound in a formulation, such as a cosmetic cream or lotion, is critically dependent on its phase behavior—how it interacts and mixes with other components like water, oils, and polymers. Thermodynamic models provide a theoretical framework for predicting this behavior, such as miscibility, solubility, and the potential for phase separation. researchgate.netnih.gov

One of the most established models for polymer and surfactant solutions is the Flory-Huggins (FH) theory . mdpi.com This model describes the thermodynamics of mixtures based on the Gibbs free energy of mixing. A key element of the FH theory is the interaction parameter (χ, chi), which quantifies the energy of interaction between different components in the mixture.

A low or negative χ value between two components (e.g., this compound and a solvent) indicates favorable interactions and good miscibility.

A high positive χ value suggests that the components are dissimilar and will tend to phase-separate.

The temperature, concentration, and presence of other substances all influence these interactions. mdpi.com By applying thermodynamic models, formulators can predict how this compound will behave during manufacturing and storage, helping to prevent undesirable outcomes like formulation instability or crystallization. nih.gov For example, a model could predict the temperature at which a solution of this compound in a solvent mixture might become cloudy, indicating the onset of phase separation. trentu.ca

More advanced models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can provide even more accurate predictions, especially for complex systems involving hydrogen bonding, which is a key feature of the amide group in this compound. nih.gov

Illustrative Flory-Huggins Interaction Parameters (χ) at 298 K

Component PairInteraction Parameter (χ)Predicted Behavior
This compound – WaterHigh PositiveLow Miscibility
This compound – Mineral OilLow PositiveGood Miscibility
This compound – Polymer XNear ZeroIdeal Mixing

This table is for illustrative purposes. Actual χ values must be determined experimentally or through detailed molecular simulations.

These computational and theoretical approaches provide invaluable insight into the molecular-level behavior of this compound, guiding its effective application and the innovation of future surfactant technologies.

Future Research Trajectories and Emerging Applications

Exploration of Novel Synthetic Pathways for Green Chemistry Principles

The conventional synthesis of Stearamide AMP involves a condensation amidation reaction between stearic acid and 2-amino-2-methyl-1-propanol (B13486) (AMP). Future research is focused on aligning this process with the principles of green chemistry, aiming to reduce energy consumption, minimize waste, and utilize renewable resources more efficiently.

Key research areas include:

Catalyst Innovation: The development of novel, recyclable heterogeneous catalysts presents a significant opportunity. Research into systems like niobium oxides (Nb₂O₅) and zirconia (ZrO₂) for amidation, followed by hydrogenation catalysts, could lead to one-pot syntheses from fatty acid esters, bypassing more energy-intensive steps. rsc.org

Enzymatic Synthesis: Biocatalysis, using enzymes for the amidation of fatty acids or their esters, offers a pathway that operates under milder conditions, potentially reducing energy inputs and improving selectivity. mdpi.comresearchgate.net

Renewable Feedstock Utilization: A primary green trajectory involves the direct amidation of fatty esters found in natural vegetable oils, such as peanut or castor oil. sciencepublishinggroup.com This approach eliminates the need for the initial isolation of fatty acids, resulting in a more streamlined, single-step process with lower temperature requirements (e.g., 50°C) and no need for a catalyst. sciencepublishinggroup.com

Process Intensification: A shift from traditional batch processing to continuous manufacturing models can significantly reduce a facility's physical footprint, lower energy and water consumption, and decrease raw material usage. epa.gov

Table 1: Comparison of Synthetic Pathways for Fatty Amides

Feature Traditional Synthesis (from Fatty Acid) Emerging Green Synthesis (from Fatty Ester)
Starting Material Isolated Stearic Acid Vegetable Oils (containing fatty esters) sciencepublishinggroup.com
Key Steps Two-step (Fatty acid isolation, then amidation) sciencepublishinggroup.com Single-step (Direct amidation) sciencepublishinggroup.com
Temperature High (100–240°C) sciencepublishinggroup.com Low (e.g., 50°C) sciencepublishinggroup.com
Catalyst Often required sciencepublishinggroup.com Catalyst-free potential sciencepublishinggroup.com
Environmental Impact Higher energy consumption, more waste Reduced energy, economic, and environmental consequences sciencepublishinggroup.com

Advanced Characterization of Complex Formulations Containing this compound

This compound's functionality as a rheology modifier, emulsifier, and foam booster is critical in complex formulations like creams and lotions. farmoganic.comnahanutri.com Future research will depend on advanced characterization techniques to precisely understand and engineer its performance. The goal is to move beyond empirical formulation to a predictive, science-driven approach.

Rheological Profiling: Techniques such as rotational and oscillatory shear rheometry are essential for creating a comprehensive profile of how this compound affects a product's flow (viscosity), structure (elastic and viscous moduli), and stability over time. acs.orgpaint.org This includes analyzing its behavior under different stress and temperature conditions to mimic consumer use. mdpi.comresearchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) will continue to be used to study the melting and crystallization behavior of this compound within a formulation, which is crucial for understanding texture, stability, and its performance as a wax-like structuring agent. mdpi.comacs.org

Microstructural Investigation: High-resolution imaging techniques, including Cryo-Scanning Electron Microscopy (Cryo-SEM) and Polarized Light Microscopy (PLM), can reveal the crystalline network and microstructure that this compound forms within an emulsion. acs.orgresearchgate.net This provides a visual link between the molecular properties and the macroscopic texture and stability.

Spectroscopic and Chromatographic Methods: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy remain vital for confirming chemical structure and interactions within a blend. sciencepublishinggroup.comacs.org High-Performance Liquid Chromatography (HPLC) is a validated method for the precise quantification of this compound in finished cosmetic products, ensuring quality control. scielo.brwdh.ac.id

Table 2: Advanced Characterization Techniques for this compound Formulations

Technique Application Research Finding
Oscillatory Rheometry Characterizing gel strength and viscoelasticity. Determines the critical gelling concentration and quantifies the solid-like (G') versus liquid-like (G") behavior of the formulation. acs.org
Differential Scanning Calorimetry (DSC) Measuring thermal transitions (melting/crystallization). Correlates thermal events at the molecular level with changes in the bulk structure observed through rheology. mdpi.com
Cryo-Scanning Electron Microscopy (Cryo-SEM) Visualizing the three-dimensional network structure. Reveals how the self-assembled aggregates of wax-like molecules like this compound immobilize the liquid phase. acs.org
High-Performance Liquid Chromatography (HPLC) Quantifying the active ingredient in a final product. Allows for precise and accurate determination of this compound concentration for quality control and stability studies. scielo.br

Development of this compound-Based Smart Materials

The inherent chemical characteristics of fatty amides, particularly their capacity for hydrogen bonding, make them promising building blocks for "smart materials" that respond to external stimuli. researchgate.netmdpi.com Research is expanding to explore how this compound or structurally similar molecules can be integrated into such advanced materials.

Self-Healing Polymers: The amide groups in the structure can form dynamic, reversible hydrogen bonds. mdpi.com This functionality is the basis for intrinsic self-healing materials. When damaged, these bonds can break and reform, potentially with gentle heating, to repair the material. mdpi.comresearchgate.net Research into incorporating fatty amides into polymer networks, such as polyurethanes, has shown promise for creating self-healing anticorrosive coatings. acs.org

Phase Change Materials (PCMs): Fatty acid amides are being investigated as bio-based PCMs for thermal energy storage. acs.org These materials absorb and release large amounts of latent heat during their melting and freezing cycles. The specific melting point can be tuned by altering the alkyl chain length, making them suitable for various thermal management applications. acs.org

Stimuli-Responsive Gels: The gelling properties of this compound in organic liquids (organogels) could be harnessed to create systems that respond to changes in temperature or pH. mdpi.com This could lead to applications in controlled-release systems or sensors.

Table 3: Potential Smart Material Applications for Fatty Amide Structures

Smart Material Type Underlying Principle Potential Application
Self-Healing Polymers Reversible hydrogen bonding between amide groups. mdpi.comrsc.org Anticorrosive coatings, durable plastics. acs.orgsemanticscholar.org
Phase Change Materials (PCMs) Absorption/release of latent heat during solid-liquid transition. acs.org Thermal energy storage, smart textiles, building insulation.
Thermosensitive Materials Temperature-dependent solubility and network formation. specificpolymers.com Drug delivery systems, smart coatings, water treatment membranes. specificpolymers.com

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

Advancing the use of this compound beyond its current applications requires a deeply interdisciplinary approach that integrates fundamental knowledge with practical application. nsf.govpolicyreview.info The synergy between chemistry, materials science, and engineering is essential for unlocking its full potential.

Chemistry: Provides the foundation by developing novel and sustainable synthetic routes (e.g., green chemistry) and understanding the molecule's fundamental reactivity and intermolecular interactions. rsc.orgontosight.ai

Materials Science: Bridges the gap between the molecular and the macroscopic. This field investigates how this compound's structure leads to specific material properties like self-assembly, crystal formation, and rheological behavior, and explores its incorporation into new material classes like self-healing polymers. acs.orgresearchgate.netrsc.org

Engineering (Chemical and Process): Focuses on the practical implementation and scale-up of these discoveries. This includes designing efficient, continuous manufacturing processes, formulating stable and effective end-products, and developing new applications in areas like industrial lubricants or advanced coatings. epa.govontosight.ai

A prime example of this interdisciplinary synergy is the development of a smart, self-healing coating. A chemist synthesizes a novel fatty amide-based polymer, a materials scientist characterizes its mechanical and self-healing properties, and a chemical engineer designs the coating formulation and the process to apply it on an industrial scale. acs.org

Table 4: Disciplinary Contributions to this compound Innovation

Discipline Core Focus Area Example Contribution
Chemistry Synthesis & Molecular Structure Designing a one-pot, catalyzed reaction to produce this compound from renewable esters. rsc.org
Materials Science Structure-Property Relationships Characterizing the crystalline network of this compound in an organogel to understand its texture-modifying properties. acs.orgmdpi.com
Engineering Process Design & Application Developing a continuous production process to manufacture this compound with reduced energy and water usage. epa.gov

Sustainability and Life Cycle Assessment of this compound Production and Use

As industries move toward greater environmental accountability, understanding the full life cycle of chemicals is paramount. A Life Cycle Assessment (LCA) provides a "cradle-to-gate" or "cradle-to-grave" analysis of a product's environmental impact. greenoleo.comakademisains.gov.my For this compound, this involves evaluating every stage from raw material sourcing to final disposal.

The key stages and considerations for an LCA of this compound include:

Raw Material Cultivation: The process begins with the agricultural production of vegetable oils (like palm or sunflower oil) or animal fats, which are the sources of stearic acid. rsc.orgmpob.gov.my This stage's impact is dominated by land use, water consumption, and fertilizer use. rsc.org

Chemical Processing: This stage includes the energy-intensive steps of splitting fats into fatty acids and glycerol, followed by the amidation reaction to form this compound. researchgate.netrsc.org The primary environmental considerations are energy consumption and greenhouse gas (GHG) emissions. mpob.gov.my Studies on palm-based fatty acids report GHG emissions ranging from 1.39 to 9.43 kg CO₂ equivalent per kg of product, with feedstock production being a major contributor. mpob.gov.my

Use and End-of-Life: The use phase in cosmetics is generally low-impact. The end-of-life assessment focuses on biodegradability. As a derivative of natural fatty acids, this compound is expected to be biodegradable, which is a significant advantage over many petroleum-based surfactants. ontosight.aiakademisains.gov.my

Table 5: Key Stages in the Life Cycle Assessment of this compound

Life Cycle Stage Key Activities Primary Environmental Considerations
Cradle (Raw Materials) Cultivation and harvesting of oil crops (e.g., palm). rsc.org Land use change, water consumption, GHG emissions from agriculture. mpob.gov.my
Gate (Manufacturing) Splitting of triglycerides, amidation reaction. rsc.orgrsc.org Energy consumption (heat, electricity), process emissions, waste generation. greenoleo.commpob.gov.my
Use Formulation into consumer products (e.g., cosmetics). Generally low direct impact.
Grave (End-of-Life) Entry into wastewater systems after use. Biodegradability in aquatic and soil environments. ontosight.ai

Q & A

Q. What are the key physicochemical properties of Stearamide AMP relevant to its application in experimental settings?

this compound (CAS 36284-86-3) is a nonionic surfactant with the molecular formula C22H45NO2. Key properties include:

  • Physical state : Solid at room temperature (melting point: 98–103°C).
  • Solubility : Slightly soluble in water, requiring dispersion aids for aqueous applications.
  • Stability : Chemically stable under standard conditions but combustible, with combustion byproducts including CO and CO2 .
  • Structural features : Contains a long hydrophobic alkyl chain (C18) and a hydrophilic amide group, enabling surfactant behavior . Methodological Note: Characterization via FTIR and <sup>13</sup>C NMR can confirm functional groups (e.g., amide C=O at ~174 ppm) and rule out byproducts like imidazole .

Q. How can researchers verify the purity of this compound in synthetic batches?

  • Chromatographic methods : Use HPLC or GC-MS to detect impurities (e.g., unreacted stearic acid).
  • Spectroscopy : <sup>1</sup>H NMR can identify residual amines or solvents. For example, absence of peaks at δ ~2.3 ppm (carboxylic acid protons) confirms complete amidation .
  • Titration : Measure acid value (≤0.5 mg KOH/g) to assess residual acidity .

Advanced Research Questions

Q. What experimental design principles optimize the synthesis of this compound for reproducible yields?

Synthesis involves a two-step reaction: amidation of stearic acid with diethylenetriamine, followed by quaternization. Key factors for optimization:

  • Single-factor experiments : Vary temperature (100–160°C), reaction time (3–5 hours), and catalyst (p-toluenesulfonic acid or phosphoric acid) to maximize condensation .
  • Orthogonal experimental design : Test interactions between variables (e.g., catalyst dosage, antioxidant type). Optimal conditions include:
  • 160°C for 3.5 hours.
  • 0.5% phosphoric acid catalyst.
  • Composite antioxidant (0.6% of stearic acid mass) to prevent degradation .
    • Quality control : Monitor melting point (74–80°C) and Cobb60 value (≤27 for sizing applications) .

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Discrepancies often arise from:

  • Particle size : Smaller particles (microbeads vs. powders) enhance apparent solubility.
  • Dispersion methods : Use ultrasonication or surfactants to improve aqueous dispersion .
  • Temperature dependence : Solubility increases above 100°C (melt phase). Methodological approach: Standardize protocols using AOCS methods (e.g., AOCS Tb 2a-64 for moisture content) and report particle size distribution .

Q. What analytical strategies are recommended for detecting this compound in complex matrices (e.g., food packaging)?

  • Extraction : Use Soxhlet extraction with hexane or ethanol to isolate this compound from polymers.
  • Quantification : Employ GC-MS (for volatility) or HPLC-UV (λ = 210 nm) with a C18 column.
  • Validation : Ensure limits of detection (LOD) ≤1 mg/kg, as per EU Regulation 10/2011 for food-contact materials .

Methodological and Data Analysis Questions

Q. How should researchers structure data reporting for this compound studies to align with IMRaD standards?

  • Results section : Present raw data in tables (e.g., synthesis yields, melting points) and highlight trends (e.g., correlation between reaction time and amide content).
  • Discussion : Link findings to hypotheses (e.g., "Longer reaction times reduced residual stearic acid, confirming improved condensation").
  • Visualization : Use FTIR spectra overlays to show amide bond formation .

Q. What statistical methods are appropriate for analyzing variability in this compound’s thermal properties?

  • ANOVA : Compare melting points across synthesis batches to identify significant outliers.
  • Regression analysis : Model the relationship between catalyst dosage and Cobb60 value (e.g., R<sup>2</sup> ≥0.90 indicates strong predictability) .

Compliance and Reproducibility

Q. How can researchers ensure compliance with regulatory guidelines when studying this compound?

  • Analytical validity : Follow FDA draft guidance on cross-reactivity testing (e.g., confirm absence of DEHP/DEHA interference in GC-MS assays) .
  • Documentation : Archive protocols and raw data using systems like LabArchives, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What steps mitigate replication failures in this compound synthesis?

  • Detailed SOPs : Specify holding times (30 minutes at 100°C pre-condensation) and antioxidant ratios.
  • Open data : Share NMR spectra and orthogonal experiment matrices in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.